molecular formula C8H4BrNO2 B2828779 5-Bromo-1,2-benzoxazole-3-carbaldehyde CAS No. 1500808-88-7

5-Bromo-1,2-benzoxazole-3-carbaldehyde

Cat. No. B2828779
CAS RN: 1500808-88-7
M. Wt: 226.029
InChI Key: UUYXTUCLQBQVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1,2-benzoxazole-3-carbaldehyde is a chemical compound with the empirical formula C7H4BrNO . It is a member of the benzoxazole family, which are bicyclic planar molecules that have been extensively used as starting materials for different mechanistic approaches in drug discovery .

Scientific Research Applications

Green Synthesis Methods

A notable application involves green synthesis methods, where 5-Bromo-1,2-benzoxazole-3-carbaldehyde serves as a precursor in environmentally friendly chemical reactions. For instance, the synthesis of chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid promoted directed annulation represents a significant advancement in the field of organic synthesis, highlighting the compound's role in facilitating reactions in aqueous media, offering a sustainable alternative to traditional synthesis routes (He Li et al., 2015).

Molecular Structure and Interactions

Research on molecular structures and interactions, such as the study of N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine, demonstrates the structural significance of brominated compounds in understanding molecular geometry and weak intermolecular forces, such as π–π interactions. These insights are crucial for designing molecules with desired physical and chemical properties (Abdullah M. Asiri et al., 2010).

Photochemical Synthesis

The compound's utility extends to photochemical synthesis, where its derivatives facilitate the production of phenyl-2-thienyl derivatives under irradiation. This application underscores the compound's role in enabling photochemical reactions, which are vital for the synthesis of complex organic molecules with high precision and minimal environmental impact (R. Antonioletti et al., 1986).

Ligand Design and Metal Catalysis

In the realm of ligand design and metal catalysis, the synthesis of coplanar tetracyclic π-excess σ2P ligands from 5-methyl-2-phosphanylaniline showcases the compound's potential in forming complex structures that are pivotal in catalysis and material science. These structures offer insights into designing novel catalysts and materials with enhanced efficiency and selectivity (B. Niaz et al., 2013).

Antimicrobial Activity

Research on the synthesis and evaluation of 2-(4-aminophenyl)benzothiazoles against breast cancer cell lines highlights the biological relevance of 5-Bromo-1,2-benzoxazole-3-carbaldehyde derivatives. This study emphasizes the compound's importance in developing potent inhibitors for cancer treatment, showcasing its potential in medicinal chemistry and pharmacology (D. Shi et al., 1996).

Future Directions

Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . This suggests that 5-Bromo-1,2-benzoxazole-3-carbaldehyde and similar compounds could have potential applications in medicinal, pharmaceutical, and industrial areas in the future.

properties

IUPAC Name

5-bromo-1,2-benzoxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYXTUCLQBQVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2-benzoxazole-3-carbaldehyde

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